molecular formula C16H14BrN3O2S2 B6085503 2-BROMO-6-ETHOXY-4-{4-[(2-PYRIMIDINYLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}PHENOL

2-BROMO-6-ETHOXY-4-{4-[(2-PYRIMIDINYLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}PHENOL

Cat. No.: B6085503
M. Wt: 424.3 g/mol
InChI Key: JELFZUNCDSJEAG-UHFFFAOYSA-N
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Description

2-BROMO-6-ETHOXY-4-{4-[(2-PYRIMIDINYLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}PHENOL is a complex organic compound that features a bromine atom, an ethoxy group, and a thiazolyl-pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-6-ETHOXY-4-{4-[(2-PYRIMIDINYLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}PHENOL typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-6-ETHOXY-4-{4-[(2-PYRIMIDINYLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}PHENOL can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-BROMO-6-ETHOXY-4-{4-[(2-PYRIMIDINYLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}PHENOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-BROMO-6-ETHOXY-4-{4-[(2-PYRIMIDINYLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}PHENOL involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BROMO-6-ETHOXY-4-{4-[(2-PYRIMIDINYLSULFANYL)METHYL]-1,3-THIAZOL-2-YL}PHENOL is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. Its thiazolyl-pyrimidinyl moiety, in particular, distinguishes it from other similar compounds and contributes to its diverse applications.

Properties

IUPAC Name

2-bromo-6-ethoxy-4-[4-(pyrimidin-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S2/c1-2-22-13-7-10(6-12(17)14(13)21)15-20-11(8-23-15)9-24-16-18-4-3-5-19-16/h3-8,21H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELFZUNCDSJEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NC(=CS2)CSC3=NC=CC=N3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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